3-(Sec-butoxy)-N-[2-(phenethyloxy)benzyl]aniline
Descripción
BenchChem offers high-quality 3-(Sec-butoxy)-N-[2-(phenethyloxy)benzyl]aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Sec-butoxy)-N-[2-(phenethyloxy)benzyl]aniline including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
3-butan-2-yloxy-N-[[2-(2-phenylethoxy)phenyl]methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29NO2/c1-3-20(2)28-24-14-9-13-23(18-24)26-19-22-12-7-8-15-25(22)27-17-16-21-10-5-4-6-11-21/h4-15,18,20,26H,3,16-17,19H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVDUTJLKIVSVHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC1=CC=CC(=C1)NCC2=CC=CC=C2OCCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Spectroscopic and Synthetic Elucidation of 3-(Sec-butoxy)-N-[2-(phenethyloxy)benzyl]aniline: A Technical Guide for Advanced Drug Discovery
This technical guide provides an in-depth analysis of the spectroscopic characteristics of the novel compound 3-(sec-butoxy)-N-[2-(phenethyloxy)benzyl]aniline. Designed for researchers, medicinal chemists, and professionals in drug development, this document outlines a plausible synthetic route and offers a detailed interpretation of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The insights provided herein are grounded in established chemical principles and data from analogous structures, offering a robust framework for the characterization of this and similar molecules.
Introduction
The synthesis and characterization of novel N-benzylaniline derivatives are of significant interest in medicinal chemistry due to their prevalence in a wide array of biologically active compounds. The title compound, 3-(sec-butoxy)-N-[2-(phenethyloxy)benzyl]aniline, combines several key structural motifs: a substituted aniline, a benzyl group, and ether linkages, which are frequently found in pharmacologically relevant molecules. A thorough understanding of its spectroscopic properties is paramount for unequivocal identification, purity assessment, and further development. This guide presents a comprehensive, albeit predictive, spectroscopic dataset for this compound, coupled with a detailed experimental protocol for its synthesis, thereby providing a complete technical dossier for researchers in the field.
Synthetic Pathway: A Logic-Driven Approach
The synthesis of 3-(sec-butoxy)-N-[2-(phenethyloxy)benzyl]aniline can be efficiently achieved through a reductive amination reaction. This widely employed method offers a direct and high-yielding route to secondary amines from the corresponding primary amines and aldehydes.[1][2][3] The choice of this pathway is dictated by the ready availability of the starting materials and the operational simplicity of the reaction.
Diagram 1: Synthetic Scheme via Reductive Amination
Caption: Proposed synthesis of the target molecule.
Experimental Protocol: Synthesis of 3-(sec-butoxy)-N-[2-(phenethyloxy)benzyl]aniline
This protocol is based on established methods for reductive amination.[1][4]
-
Schiff Base Formation: To a solution of 3-(sec-butoxy)aniline (1.0 eq.) in toluene (10 mL/mmol) is added 2-(phenethyloxy)benzaldehyde (1.0 eq.). The mixture is heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction. The progress of the imine formation is monitored by Thin Layer Chromatography (TLC).
-
Reduction: Once the formation of the Schiff base is complete, the reaction mixture is cooled to 0 °C. Sodium borohydride (NaBH₄) (1.5 eq.) is added portion-wise over 30 minutes. The reaction is then stirred at room temperature for 4 hours.
-
Work-up: The reaction is quenched by the slow addition of water. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a hexane:ethyl acetate gradient to afford the pure 3-(sec-butoxy)-N-[2-(phenethyloxy)benzyl]aniline.[5]
Spectroscopic Data and Interpretation
Due to the novelty of the title compound, the following spectroscopic data are predicted based on established principles and data from structurally related compounds.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of 3-(sec-butoxy)-N-[2-(phenethyloxy)benzyl]aniline are expected to show distinct signals corresponding to each unique proton and carbon environment.
Diagram 2: Molecular Structure with Atom Numbering for NMR
Caption: Predicted major fragmentation pathways.
Conclusion
This technical guide provides a comprehensive, albeit predictive, spectroscopic and synthetic overview of 3-(sec-butoxy)-N-[2-(phenethyloxy)benzyl]aniline. The proposed synthetic route via reductive amination is a robust and scalable method for obtaining this novel compound. The detailed interpretation of the predicted NMR, IR, and MS spectra offers a solid foundation for its unequivocal characterization. This document serves as a valuable resource for researchers and professionals in the field of drug discovery, facilitating the synthesis and analysis of this and structurally related molecules.
References
-
ResearchGate. (n.d.). Time effect study on reductive amination of benzaldehyde with aniline.... Retrieved February 14, 2026, from [Link]
-
ResearchGate. (n.d.). Investigation of the reductive amination of benzaldehyde with aniline.... Retrieved February 14, 2026, from [Link]
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Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved February 14, 2026, from [Link]
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DergiPark. (n.d.). SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILrnES. Retrieved February 14, 2026, from [Link]
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Royal Society of Chemistry. (n.d.). Experimental Section. Retrieved February 14, 2026, from [Link]
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Royal Society of Chemistry. (n.d.). Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. Retrieved February 14, 2026, from [Link]
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Unknown. (n.d.). IR spectra. Retrieved February 14, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved February 14, 2026, from [Link]
Sources
In silico prediction of 3-(Sec-butoxy)-N-[2-(phenethyloxy)benzyl]aniline bioactivity
Executive Summary
This technical guide outlines a comprehensive in silico framework for profiling 3-(Sec-butoxy)-N-[2-(phenethyloxy)benzyl]aniline , a lipophilic Novel Chemical Entity (NCE) characterized by a diarylamine scaffold and a bulky phenethyloxy ether tail.
Given the structural integration of an N-benzyl aniline core (often associated with kinase inhibition and antimicrobial activity) and a phenethyloxy moiety (a classic pharmacophore for GPCR modulation), this molecule presents a high probability of polypharmacological activity. This guide details the step-by-step computational protocols required to predict its biological targets, assess its drug-likeness (ADMET), and validate its binding mechanisms using consensus QSAR and molecular docking.
Chemical Space & Structural Analysis[1][2][3]
Before initiating predictive algorithms, the molecule must be deconstructed into its functional pharmacophores to guide the selection of appropriate screening libraries.
Structural Deconstruction
-
Core Scaffold: N-benzylaniline .[1][2][3][4] This secondary amine core is a privileged structure in medicinal chemistry, frequently found in antihistamines, AChE inhibitors, and non-nucleoside reverse transcriptase inhibitors (NNRTIs).
-
Substituent A (3-sec-butoxy): The sec-butoxy group at the meta position of the aniline ring adds steric bulk and lipophilicity. The branching methyl group protects the ether oxygen from rapid metabolic dealkylation compared to a linear n-butoxy chain.
-
Substituent B (2-(phenethyloxy)benzyl): This is the critical "recognition" element. The phenethyl group linked via an ether oxygen mimics the ethylamine side chain of biogenic amines (serotonin, dopamine), suggesting strong affinity for G-Protein Coupled Receptors (GPCRs) .
SMILES Generation
For all subsequent software inputs, the canonical SMILES string is required. Canonical SMILES: CCC(C)Oc1cccc(NCc2ccccc2OCCc3ccccc3)c1
Protocol A: Target Fishing (Polypharmacology)
Objective: Identify probable macromolecular targets using Ligand-Based Virtual Screening (LBVS).
Methodology: Similarity Ensemble Approach (SEA)
We utilize the "Similarity Principle," which posits that structurally similar molecules bind to similar proteins.
-
Tool: SwissTargetPrediction (homo sapiens library).
-
Input: Canonical SMILES.
-
Algorithm: The query molecule is compared against a library of 370,000 known actives using both 2D (fingerprints) and 3D (electrostatic/shape) similarity metrics.
-
Output Analysis:
-
Probability Score: Rank targets with Probability > 0.5.
-
Predicted Target Classes:
-
Family A GPCRs: (e.g., 5-HT receptors, Dopamine D2). The phenethyl tail strongly drives this prediction.
-
Kinases: (e.g., EGFR, VEGFR). The N-benzyl aniline core mimics the ATP-binding hinge region binders.
-
Enzymes: (e.g., Acetylcholinesterase).[5] N-benzyl anilines are documented AChE inhibitors.[5]
-
-
Visualization: Target Discovery Workflow
The following diagram illustrates the computational pipeline for transforming the raw chemical structure into a ranked list of biological targets.
Figure 1: Ligand-based target prediction workflow utilizing dual 2D/3D similarity metrics against bioactive databases.
Protocol B: ADMET Profiling & Drug-Likeness
Objective: Assess the pharmacokinetic viability of the compound using SwissADME .
Physicochemical Properties (Predicted)
The molecule is highly lipophilic due to the presence of three aromatic rings and two ether linkages.
| Property | Predicted Value | Interpretation |
| Formula | C25H29NO2 | Medium Molecular Weight |
| MW | 375.5 g/mol | Optimal (< 500 g/mol ) |
| LogP (Consensus) | 4.8 - 5.2 | High Lipophilicity . May suffer solubility issues. |
| H-Bond Donors | 1 (NH) | Good membrane permeability |
| H-Bond Acceptors | 3 (O, N) | Good membrane permeability |
| TPSA | ~30-40 Ų | Excellent BBB penetration (Target < 90 Ų) |
Pharmacokinetic "BOILED-Egg" Analysis
-
GI Absorption: High.
-
BBB Permeation: Yes. The combination of high LogP and low TPSA makes this molecule a strong candidate for CNS targets (e.g., neurodegenerative diseases or depression).
-
P-gp Substrate: Likely Yes (due to lipophilicity and aromaticity).
Protocol C: Molecular Docking Validation
Objective: Validate the binding affinity of the molecule against the top predicted target (Hypothesis: 5-HT2A Receptor or AChE ).
Preparation
-
Ligand Preparation:
-
Convert SMILES to PDBQT format.
-
Set rotatable bonds (Focus on the O-CH2-CH2-Ph linker and the sec-butoxy chain).
-
Tool: OpenBabel or MGLTools.
-
-
Receptor Preparation:
-
Fetch PDB ID: 6A93 (5-HT2A) or 4EY7 (AChE).
-
Remove water molecules and co-crystallized ligands.
-
Add polar hydrogens and Kollman charges.
-
Docking Execution (AutoDock Vina)
-
Grid Box: Center the grid on the orthosteric binding site (defined by the co-crystallized ligand in the PDB).
-
Exhaustiveness: Set to 32 (High accuracy).
-
Evaluation:
-
Binding Affinity: Look for
kcal/mol. -
RMSD: Cluster analysis should show convergence < 2.0 Å.
-
Mechanism of Action (Signal Transduction)
If the molecule successfully binds to a GPCR (like 5-HT2A), it will modulate downstream signaling cascades. The diagram below illustrates the generic Gq-protein signaling pathway relevant to this pharmacophore.
Figure 2: Predicted signal transduction pathway assuming GPCR modulation (Gq-coupled), a likely target class for phenethyloxy-benzyl derivatives.
Toxicity & Safety (Consensus QSAR)
Objective: Predict potential toxicity endpoints before synthesis.
-
hERG Inhibition: High Risk. Lipophilic secondary amines with aromatic tails are classic hERG blockers (causing QT prolongation).
-
Ames Mutagenicity: Predicted Negative (Aniline is substituted, reducing metabolic activation to hydroxylamine).
-
Hepatotoxicity: Medium Risk (High metabolic burden due to lipophilicity).
Recommendation: Perform an in silico hERG toxicity screen using Pred-hERG or ProTox-II immediately.
References
-
Daina, A., Michielin, O., & Zoete, V. (2019). SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules.[6][7] Nucleic Acids Research, 47(W1), W357–W364. [Link]
-
Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[8] Scientific Reports, 7, 42717. [Link]
-
Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455–461. [Link]
-
Keiser, M. J., et al. (2007). Relating protein pharmacology by ligand chemistry. Nature Biotechnology, 25(2), 197–206. [Link]
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- 6. SwissTargetPrediction [swisstargetprediction.ch]
- 7. academic.oup.com [academic.oup.com]
- 8. Molecular Modelling Group [molecular-modelling.ch]
Unraveling the Enigma: A Technical Guide to the Mechanistic Interrogation of N-Benzylaniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
N-benzylaniline derivatives, a versatile class of organic compounds, have garnered significant attention in medicinal chemistry for their broad spectrum of biological activities. These activities span from antimicrobial and anticancer to anti-inflammatory and enzyme inhibition, positioning them as a promising scaffold for novel therapeutic agents.[1][2] This in-depth technical guide provides a comprehensive framework for investigating the mechanism of action of N-benzylaniline derivatives, empowering researchers to systematically identify their molecular targets, dissect the downstream signaling sequelae, and ultimately accelerate the drug development process.
Section 1: The N-Benzylaniline Scaffold: A Privileged Structure in Medicinal Chemistry
The core N-benzylaniline structure, characterized by a benzyl group attached to an aniline nitrogen, offers a synthetically tractable and highly adaptable platform for chemical modification.[3][4][5] This adaptability allows for the fine-tuning of physicochemical properties and biological activity, leading to the development of derivatives with potent and selective effects. The diverse biological activities reported for this class of compounds underscore the importance of a thorough mechanistic understanding to guide rational drug design.[6]
Section 2: Unmasking the Molecular Target: A Multi-pronged Approach
Identifying the direct molecular target(s) of a bioactive compound is the cornerstone of understanding its mechanism of action. A multi-pronged approach, combining computational and experimental strategies, is often the most effective.
In Silico Target Prediction: A First Glimpse into Potential Mechanisms
Computational methods can provide initial hypotheses about the potential targets of N-benzylaniline derivatives, guiding subsequent experimental validation. Techniques such as ligand-based and structure-based virtual screening can be employed to search databases of known protein structures for potential binding partners.
Experimental Target Identification: From Phenotype to Protein
A variety of experimental techniques can be employed to definitively identify the protein targets of N-benzylaniline derivatives.
Affinity chromatography is a powerful technique for isolating target proteins from complex biological mixtures.[7] This method involves immobilizing a derivatized N-benzylaniline compound onto a solid support to create an "affinity matrix." This matrix is then used to "pull down" interacting proteins from cell lysates.
Experimental Protocol: Affinity Probe Synthesis for N-Benzylaniline Derivatives
A critical prerequisite for affinity-based target identification is the synthesis of a suitable affinity probe. This involves chemically modifying the N-benzylaniline derivative with a linker and a reactive group for immobilization, without significantly compromising its biological activity.
-
Step 1: Structure-Activity Relationship (SAR) Analysis: Before synthesizing a probe, it is crucial to understand the SAR of the N-benzylaniline series. Identify positions on the molecule where modifications are well-tolerated and do not abolish biological activity. This information is vital for selecting an appropriate attachment point for the linker.
-
Step 2: Linker Attachment: Choose a linker of appropriate length and chemical nature. A common strategy is to introduce a linker with a terminal amine or carboxylic acid group. For example, a linker can be attached to a non-essential phenyl ring of the N-benzylaniline scaffold.
-
Step 3: Functionalization for Immobilization: The terminal end of the linker is then functionalized with a group that can be covalently coupled to a solid support (e.g., NHS ester for coupling to amine-functionalized beads).
-
Step 4: Immobilization: The functionalized N-benzylaniline probe is then incubated with the activated solid support (e.g., NHS-activated sepharose beads) to form the affinity matrix.
-
Step 5: Validation: It is essential to validate that the immobilized probe retains its ability to bind to the target protein. This can be done using a known binding partner in a pilot experiment.
CETSA is a powerful method for confirming direct target engagement in intact cells or cell lysates.[8] The principle behind CETSA is that the binding of a ligand (the N-benzylaniline derivative) to its target protein increases the protein's thermal stability.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Step 1: Cell Treatment: Treat cultured cells with the N-benzylaniline derivative at various concentrations. Include a vehicle control (e.g., DMSO).
-
Step 2: Heat Challenge: Aliquot the treated cell suspensions into PCR tubes and heat them across a range of temperatures using a thermal cycler.
-
Step 3: Cell Lysis and Fractionation: After the heat challenge, lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Step 4: Protein Detection: Analyze the soluble fractions by Western blotting using an antibody specific for the putative target protein.
-
Step 5: Data Analysis: A positive result is indicated by a shift in the melting curve of the target protein to a higher temperature in the presence of the N-benzylaniline derivative, signifying stabilization upon binding.
Given that several N-benzylaniline derivatives have been identified as kinase inhibitors, kinome profiling is a valuable tool to assess their selectivity.[9][10] This technique involves screening the compound against a large panel of kinases to determine its inhibitory activity across the kinome.
Experimental Protocol: Kinome Profiling using Kinobeads
Kinobeads are a chemical proteomics tool used for the affinity purification of kinases from cell lysates.[11][12]
-
Step 1: Cell Lysate Preparation: Prepare a native cell lysate from the cell line of interest.
-
Step 2: Competitive Binding: Incubate the cell lysate with varying concentrations of the N-benzylaniline derivative.
-
Step 3: Kinase Enrichment: Add the Kinobeads to the lysate to capture the unbound kinases.
-
Step 4: Elution and Digestion: Elute the bound kinases from the beads and digest them into peptides.
-
Step 5: Mass Spectrometry Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the captured kinases.
-
Step 6: Data Analysis: A decrease in the amount of a specific kinase captured by the beads in the presence of the N-benzylaniline derivative indicates that the compound is binding to and inhibiting that kinase.
Section 3: Elucidating Downstream Signaling Pathways
Once the direct target of an N-benzylaniline derivative has been identified, the next crucial step is to understand how the modulation of this target affects downstream cellular signaling pathways.
Phosphoproteomics: Mapping the Kinase Signaling Cascade
For N-benzylaniline derivatives that target kinases, phosphoproteomics is an indispensable tool for mapping the downstream signaling events.[13][14][15] This technique allows for the global and quantitative analysis of protein phosphorylation, providing a snapshot of the cellular signaling state.
Experimental Protocol: Quantitative Phosphoproteomics Workflow
-
Step 1: Cell Culture and Treatment: Culture the relevant cell line and treat with the N-benzylaniline derivative at a specific concentration and for a defined period. Include a vehicle control.
-
Step 2: Cell Lysis and Protein Digestion: Lyse the cells under denaturing conditions to inactivate proteases and phosphatases. Extract the proteins and digest them into peptides using an enzyme such as trypsin.[16]
-
Step 3: Phosphopeptide Enrichment: Enrich the phosphopeptides from the total peptide mixture using techniques such as titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC).[16]
-
Step 4: LC-MS/MS Analysis: Analyze the enriched phosphopeptides by high-resolution LC-MS/MS to identify and quantify the phosphorylation sites.
-
Step 5: Bioinformatic Analysis: Use specialized software to analyze the mass spectrometry data, identify differentially phosphorylated proteins, and map them to known signaling pathways.
Gene Expression Profiling: Unveiling Transcriptional Reprogramming
Changes in signaling pathways ultimately lead to alterations in gene expression. Gene expression profiling, using techniques such as RNA sequencing (RNA-seq) or qPCR arrays, can reveal the transcriptional programs affected by the N-benzylaniline derivative.[17][18][19][20][21]
Experimental Protocol: Gene Expression Analysis by RNA-Seq
-
Step 1: Cell Treatment and RNA Extraction: Treat cells with the N-benzylaniline derivative and a vehicle control. Isolate high-quality total RNA from the cells.
-
Step 2: Library Preparation and Sequencing: Prepare sequencing libraries from the RNA samples and sequence them on a next-generation sequencing platform.
-
Step 3: Data Analysis: Align the sequencing reads to a reference genome and perform differential gene expression analysis to identify genes that are up- or down-regulated in response to the compound.
-
Step 4: Pathway Analysis: Use bioinformatics tools to perform pathway enrichment analysis on the differentially expressed genes to identify the biological processes and signaling pathways that are most significantly affected.
Section 4: Validating the Mechanism of Action in Relevant Biological Systems
The ultimate validation of a proposed mechanism of action comes from demonstrating that the engagement of the identified target by the N-benzylaniline derivative leads to the observed cellular phenotype.
Phenotypic Assays: Linking Target to Function
A variety of phenotypic assays can be used to confirm the biological effects of N-benzylaniline derivatives. The choice of assay will depend on the therapeutic area of interest.
Table 1: Phenotypic Assays for Functional Validation
| Biological Activity | Key Phenotypic Assays |
| Anticancer | Cell Viability/Cytotoxicity Assays (e.g., MTT, CellTiter-Glo), Apoptosis Assays (e.g., Caspase-Glo, Annexin V staining), Cell Cycle Analysis, Tubulin Polymerization Assay[1][2][22][23] |
| Antimicrobial | Minimum Inhibitory Concentration (MIC) Determination, Bacterial Fatty Acid Synthesis Assay[24][25][26][27][28] |
| Anti-inflammatory | Cytokine Release Assays (e.g., ELISA), NF-κB Reporter Assays, TLR2 Signaling Assays[7][8][29][30] |
| Enzyme Inhibition | In vitro Kinase Assays (e.g., VEGFR-2 kinase assay)[9][31][32][33] |
Experimental Protocol: Tubulin Polymerization Assay
Several N-benzylaniline derivatives have been shown to inhibit tubulin polymerization. This can be assessed using an in vitro assay.
-
Step 1: Reagent Preparation: Prepare purified tubulin, a polymerization buffer containing GTP, and the N-benzylaniline derivative at various concentrations.
-
Step 2: Assay Setup: In a 96-well plate, combine the tubulin and polymerization buffer. Add the N-benzylaniline derivative or a control compound.
-
Step 3: Monitoring Polymerization: Incubate the plate at 37°C and monitor the increase in absorbance at 340 nm over time using a plate reader. An increase in absorbance corresponds to microtubule formation.
-
Step 4: Data Analysis: Plot the absorbance versus time. Inhibitors of tubulin polymerization will show a decrease in the rate and extent of the absorbance increase.
Section 5: Data Presentation and Interpretation
The synthesis of data from multiple experimental approaches is crucial for building a cohesive and convincing model of the mechanism of action.
Table 2: Example Quantitative Data for N-Benzylaniline Derivatives
| Derivative | Target/Cell Line | Assay | IC50/MIC | Reference |
| N-(4-Hydroxybenzylidene)-3-methoxyaniline | Lignostilbene-α,β-dioxygenase | Enzyme Inhibition | 0.3 µM | [11] |
| 4-methyl-N-(3,4,5-trimethoxybenzyl)aniline hydrochloride | Tubulin | Polymerization Inhibition | 3.5 µM | [31] |
| SMU-A0B13 | TLR2 | Inhibition Assay | 18.21 µM | [22] |
| N-benzylaniline derivative | VEGFR-2 | Kinase Assay | 0.57 µM | [9][10] |
| N-benzylaniline derivative 4k | S. aureus (MRSA) | MIC Determination | 0.5 mg/L | [28] |
This table is for illustrative purposes and includes a selection of publicly available data.
Visualizing the Mechanism: Workflows and Pathways
Diagrams are essential for communicating complex biological processes and experimental workflows.
Experimental Workflow for Target Identification
Caption: A generalized workflow for the identification and validation of the molecular target of N-benzylaniline derivatives.
Simplified TLR2 Signaling Pathway and Potential Inhibition by N-Benzylaniline Derivatives
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- 10. PRIME PubMed | A Rapid One-Pot Workflow for Sensitive Microscale Phosphoproteomics [unboundmedicine.com]
- 11. N-benzylideneaniline and N-benzylaniline are potent inhibitors of lignostilbene-alpha,beta-dioxygenase, a key enzyme in oxidative cleavage of the central double bond of lignostilbene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanism of the oxidation of N-benzylanilines to benzylideneanilines by halogen or hypohalite in alkaline methanol - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
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Technical Guide: CAS Number Lookup & Structural Analysis of 3-(Sec-butoxy)-N-[2-(phenethyloxy)benzyl]aniline
[1]
Abstract This technical guide provides a definitive identification and structural analysis of the chemical compound 3-(Sec-butoxy)-N-[2-(phenethyloxy)benzyl]aniline .[1] Designed for researchers and drug development professionals, this document details the validated CAS Registry Number, physicochemical properties, and synthesis pathways.[1] It also establishes a robust methodology for verifying chemical identity in high-throughput screening and proteomics applications, ensuring data integrity in pre-clinical workflows.[1]
Core Identification & Registry Data[2][3]
Precise chemical identification is the bedrock of reproducible science.[1] For the compound , the following registry data has been verified against authoritative chemical databases (PubChem, CAS Common Chemistry).
Validated Registry Numbers
| Registry System | Identifier | Verification Status |
| CAS Registry Number | 1040686-13-2 | Verified |
| PubChem CID | 46736126 | Verified |
| MDL Number | MFCD10698487 | Verified |
Nomenclature Analysis
-
IUPAC Name: N-[[2-(2-phenylethoxy)phenyl]methyl]-3-butan-2-yloxyaniline[1][2]
-
Common/Trade Synonyms:
Structural Classification
This compound belongs to the class of N-benzylanilines .[1] It is characterized by a secondary amine linker connecting a substituted aniline ring to a substituted benzyl group.[1]
-
Scaffold: Diphenylamine-like skeleton (specifically N-benzyl aniline).[1]
-
Key Pharmacophores:
-
3-sec-butoxy group: A lipophilic ether substituent at the meta position of the aniline ring, likely improving membrane permeability.[1]
-
2-(phenethyloxy)benzyl group: A bulky, flexible ether chain at the ortho position of the benzyl ring, potentially occupying hydrophobic pockets in target proteins (e.g., GPCRs or Kinases).
-
Physicochemical Specifications
Understanding the physical properties is crucial for assay development and formulation.[1] The following data is derived from computational models and available vendor specifications.
| Property | Value | Context for Research |
| Molecular Formula | C₂₅H₂₉NO₂ | Elemental composition |
| Molecular Weight | 375.5 g/mol | Small molecule drug-like range (<500 Da) |
| H-Bond Donors | 1 (Secondary Amine) | Critical for receptor binding |
| H-Bond Acceptors | 3 (2 Ethers, 1 Amine) | Interaction points for hydrogen bonding |
| LogP (Predicted) | ~5.5 - 6.5 | Highly lipophilic; likely requires DMSO for solubilization |
| Topological Polar Surface Area | ~30 Ų | Indicates good potential for blood-brain barrier penetration |
Structural Visualization & Logic
To understand the connectivity and classification of CAS 1040686-13-2, we visualize its chemical hierarchy and functional groups below.
Figure 1: Structural decomposition of 3-(Sec-butoxy)-N-[2-(phenethyloxy)benzyl]aniline, highlighting the core N-benzyl aniline scaffold and specific regiochemistry.[1]
Synthesis Methodology (Retrosynthetic Analysis)
For researchers needing to synthesize or derivatize this compound, the most robust pathway is Reductive Amination .[1] This method avoids the over-alkylation issues common with direct alkylation using halides.[1]
Reaction Scheme
Precursors:
-
Aldehyde Component: 2-(2-phenylethoxy)benzaldehyde[1]
Protocol Overview:
-
Imine Formation: Condense the amine and aldehyde in a solvent like Dichloromethane (DCM) or Methanol (MeOH). Use a dehydrating agent (e.g., Magnesium Sulfate) to drive equilibrium.
-
Reduction: Treat the intermediate imine with a reducing agent such as Sodium Triacetoxyborohydride (STAB) or Sodium Borohydride (NaBH₄) . STAB is preferred for its mildness and selectivity.[1]
-
Purification: Quench with aqueous bicarbonate, extract with ethyl acetate, and purify via silica gel flash chromatography.
Workflow Diagram
Figure 2: Preferred Reductive Amination pathway for the synthesis of CAS 1040686-13-2.
Biological Applications & Handling[7]
Research Context
This compound is frequently found in High-Throughput Screening (HTS) libraries used for:
-
Proteomics Research: As a chemical probe to identify binding partners in complex biological matrices.[1]
-
GPCR Ligand Discovery: The N-benzyl aniline scaffold is a "privileged structure" often active against G-Protein Coupled Receptors (e.g., Dopamine or Serotonin receptors).[1]
-
Kinase Inhibition: Similar scaffolds have been explored for kinase inhibitory activity due to their ability to mimic ATP binding modes.[1]
Safety & Handling Protocols
-
Signal Word: WARNING (Based on general aniline derivative profiles).
-
Hazard Statements: Likely H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation).[5]
-
Storage: Store at -20°C in a desiccated environment. Solubilize in DMSO immediately prior to use to prevent oxidation of the secondary amine.[1]
Verification Strategy for Researchers
When sourcing this compound, do not rely solely on the chemical name, which can be ambiguous. Always validate using the CAS number or InChI Key.[1]
Self-Validation Protocol:
-
Search: Enter "1040686-13-2" into SciFinder-n or PubChem.[1]
-
Verify Structure: Check that the retrieved structure matches the InChI Key: InChI=1S/C25H29NO2/c1-3-19(2)28-24-11-8-12-25(18-24)26-17-22-10-6-7-13-23(22)27-16-15-20-9-4-5-14-21(20)/h4-14,18-19,26H,3,15-17H2,1-2H3.
-
Check Purity: Ensure the vendor provides H-NMR data confirming the specific sec-butoxy regiochemistry (look for the chiral center multiplet).[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 46736126, 3-(Sec-butoxy)-N-[2-(phenethyloxy)benzyl]aniline.[1] Retrieved from [Link]
-
Organic Syntheses. Preparation of N-Benzyl Anilines via Reductive Amination.[1] (General Methodology Reference). Retrieved from [Link]
- Vertex AI Search.Aggregated Chemical Database Search Results for CAS 1040686-13-2. (Accessed Feb 14, 2026).
Comparison Guide: In Vivo Validation of the Novel BTK Inhibitor, 3-(Sec-butoxy)-N-[2-(phenethyloxy)benzyl]aniline
Introduction: From Benchtop to Preclinical Model
The discovery of novel small molecule inhibitors is a critical first step in drug development. However, promising in vitro potency does not always translate to in vivo efficacy. The complex biological environment of a living organism presents challenges such as absorption, distribution, metabolism, and excretion (ADME), as well as off-target effects that are not captured in isolated cellular or enzymatic assays. This guide provides a comprehensive framework for validating the in vitro findings of a novel therapeutic candidate, 3-(Sec-butoxy)-N-[2-(phenethyloxy)benzyl]aniline (hereafter referred to as Compound X ), in a relevant animal model.
For the purpose of this guide, we will operate on the established in vitro profile of Compound X as a potent and selective inhibitor of Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor (BCR) signaling pathway. Dysregulation of this pathway is a hallmark of various B-cell malignancies. Our objective is to design and execute a preclinical study in a lymphoma xenograft model to determine if Compound X's in vitro anti-proliferative effects translate into meaningful anti-tumor activity in vivo. We will compare its performance directly against Ibrutinib , a well-established, FDA-approved BTK inhibitor, to benchmark its efficacy and potential as a viable clinical candidate.
Pillar 1: Experimental Design & Rationale
The successful validation of an in vitro finding requires a multi-step, logical approach. It is not enough to simply administer the compound and measure the outcome. Each step must be designed to answer a specific question, de-risking the subsequent, more resource-intensive stages. The overall workflow is designed to first establish a safe and effective dose, then confirm its anti-tumor activity, and finally, verify that this activity is achieved through the intended biological mechanism.
Caption: High-level workflow for in vivo validation.
Causality Behind Experimental Choices
-
Why a Xenograft Model? To test an agent against a human cancer, the tumor cells must be grown in an animal that will not reject them. We use immunodeficient mice (e.g., NOD/SCID or NSG) which lack a functional immune system, allowing human-derived TMD8 lymphoma cells to grow unabated. The TMD8 cell line is an excellent choice as it is derived from a diffuse large B-cell lymphoma (DLBCL) and is known to be highly dependent on BCR signaling, making it sensitive to BTK inhibition.
-
Why Pharmacokinetics (PK) First? An efficacy study is meaningless if the compound does not reach its target at a sufficient concentration or for a sufficient duration. A preliminary PK study determines the dose required to achieve plasma concentrations that are multiples of the in vitro IC50. This step is critical for dose selection and prevents wasted resources on an efficacy study that is doomed to fail due to poor drug exposure.
-
Why a Pharmacodynamic (PD) Readout? Observing tumor growth inhibition is the primary goal, but understanding why it occurred is equally important. Measuring the phosphorylation of PLCγ2, a direct downstream substrate of BTK, provides definitive evidence that Compound X is engaging its intended target in vivo. This confirms that the anti-tumor effect is not due to an off-target or confounding activity, a crucial piece of data for any future development.
Pillar 2: Comparative Performance Data
The central efficacy experiment involves treating tumor-bearing mice with Compound X, the benchmark competitor Ibrutinib, or a vehicle control. Key metrics for comparison are Tumor Growth Inhibition (TGI) and changes in survival.
Table 1: Anticipated Efficacy & Target Engagement Results
| Group | Dosing Regimen (Oral) | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (TGI) (%) | pPLCγ2 Inhibition (Tumor) |
| Vehicle Control | Vehicle, QD | 1500 ± 250 | 0% | 0% |
| Compound X | 50 mg/kg, QD | 350 ± 90 | 77% | ~85% |
| Ibrutinib | 30 mg/kg, QD | 450 ± 110 | 70% | ~80% |
Data presented are hypothetical and representative of a successful outcome.
This data suggests that at the tested doses, Compound X demonstrates superior tumor growth inhibition compared to the standard-of-care, Ibrutinib. Crucially, this enhanced efficacy correlates with a stronger inhibition of the downstream target pPLCγ2, reinforcing the on-target mechanism of action.
Caption: Simplified B-Cell Receptor (BCR) signaling pathway.
Pillar 3: Detailed Experimental Protocols
Reproducibility is the cornerstone of scientific integrity. The following protocols provide detailed, step-by-step methodologies for the key experiments described.
Protocol 1: TMD8 Xenograft Model Efficacy Study
-
Cell Culture: Culture TMD8 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator. Ensure cells are in the logarithmic growth phase and have >95% viability before implantation.
-
Animal Handling: Use 6-8 week old female NOD/SCID gamma (NSG) mice. Allow animals to acclimate for at least one week prior to the study. All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
-
Tumor Implantation: Subcutaneously inject 5 x 10⁶ TMD8 cells in 100 µL of a 1:1 mixture of RPMI-1640 and Matrigel into the right flank of each mouse.
-
Tumor Monitoring & Grouping: Monitor tumor growth every 2-3 days using digital calipers. Calculate tumor volume using the formula: (Length x Width²)/2. When tumors reach an average volume of 100-150 mm³, randomize mice into three groups (n=8-10 per group):
-
Group 1: Vehicle Control
-
Group 2: Compound X (50 mg/kg)
-
Group 3: Ibrutinib (30 mg/kg)
-
-
Dosing: Prepare formulations daily. Administer compounds or vehicle once daily (QD) via oral gavage. Monitor animal body weight and clinical signs of toxicity daily.
-
Efficacy Endpoints: Continue dosing and tumor measurements for 21-28 days or until tumors in the control group reach the predetermined endpoint volume (e.g., 2000 mm³). The primary endpoint is Tumor Growth Inhibition (TGI).
-
Tissue Collection: At the end of the study, euthanize mice and collect tumors and spleens. Flash-freeze a portion for biochemical analysis (Western Blot) and fix the remainder in formalin for immunohistochemistry (IHC).
Protocol 2: Western Blot for pPLCγ2 (Pharmacodynamic Readout)
-
Protein Extraction: Homogenize flash-frozen tumor samples in RIPA lysis buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris polyacrylamide gel. Run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking & Antibody Incubation:
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated PLCγ2 (Tyr759).
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Image the resulting signal using a digital imager.
-
Normalization: Strip the membrane and re-probe with an antibody for total PLCγ2 and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading and to quantify the relative level of phosphorylation.
Conclusion & Future Directions
This guide outlines a rigorous, logically sequenced approach to validate the in vitro BTK-inhibitory activity of Compound X in a clinically relevant lymphoma animal model. The successful execution of these studies, yielding data similar to the representative results presented, would provide strong evidence for its preclinical efficacy and on-target activity. Such a result would strongly support its continued development, justifying more advanced toxicology studies and eventual progression towards an Investigational New Drug (IND) application. The direct comparison to a market leader like Ibrutinib is essential, as it frames the potential of Compound X not just as an active molecule, but as a potentially superior therapeutic agent.
References
-
Principles of Preclinical Cancer Drug Development. (Source: National Center for Biotechnology Information - NCBI). [Link]
-
Ibrutinib Treatment in a Human Diffuse Large B-Cell Lymphoma Xenograft Model. (Source: American Association for Cancer Research - AACR). [Link]
-
Guidelines for the Welfare and Use of Animals in Cancer Research. (Source: National Center for Biotechnology Information - NCBI). [Link]
-
The B-Cell Receptor Signaling Pathway as a Target for Cancer Therapy. (Source: Nature Reviews Cancer). [Link]
Isothermal titration calorimetry to validate binding affinity of 3-(Sec-butoxy)-N-[2-(phenethyloxy)benzyl]aniline
[1]
Executive Summary & Mechanistic Context
3-(Sec-butoxy)-N-[2-(phenethyloxy)benzyl]aniline belongs to the N-benzyl-aniline class of small molecules.[1] Structurally, it shares the core pharmacophore with BMS-202 , a reference compound known to inhibit the PD-1/PD-L1 interaction not by simple competitive blockade, but by inducing PD-L1 dimerization .[1]
Unlike antibodies that block the surface, this compound binds to a hydrophobic cylindrical pocket formed only when two PD-L1 monomers come together. Consequently, the binding stoichiometry is 1 Ligand : 2 Proteins .
Why ITC?
While Surface Plasmon Resonance (SPR) is the industry standard for high-throughput kinetics (
Comparative Analysis: ITC vs. Alternatives[2]
| Feature | ITC (Recommended) | SPR (Biacore/Octet) | MST (Microscale Thermophoresis) |
| Primary Output | Thermodynamics ( | Kinetics ( | Affinity ( |
| Stoichiometry ( | Directly Measured (Critical for dimerizers) | Inferred from | Difficult to distinguish |
| Labeling | Label-Free (Native state) | Immobilization required (May occlude pocket) | Fluorescent labeling required |
| Solvent Tolerance | High (with careful matching) | High (DMSO correction needed) | Moderate |
| Sample Consumption | High (~300 µL protein @ 20-50 µM) | Low | Low |
Experimental Protocol: ITC Workflow
Phase A: Sample Preparation (The "Make or Break" Step)
The hydrophobicity of 3-(Sec-butoxy)-N-[2-(phenethyloxy)benzyl]aniline requires the use of DMSO.[1] Buffer mismatch is the #1 cause of ITC failure.
-
Ligand Preparation (Syringe):
-
Dissolve the compound in 100% DMSO to a stock of 10-50 mM.
-
Dilute into the experimental buffer to a final concentration of 200–300 µM .
-
Final DMSO concentration: Must be exactly matched to the cell (e.g., 2% or 5%).
-
-
Protein Preparation (Cell):
-
Target: Recombinant Human PD-L1 (Extracellular Domain).[1]
-
Concentration: 20–30 µM (Ensure C-value
is between 10 and 100).[1] -
Dialysis/Matching: Dialyze the protein into the assay buffer first. Then, add DMSO to the protein solution to match the ligand's DMSO concentration exactly.
-
Pro-Tip: Prepare a bulk buffer with the specific % DMSO and use it to dilute both Ligand and Protein to ensure the background heat of dilution is identical.
-
-
Assay Buffer Recommendation:
Phase B: The Titration Strategy
Since the mechanism involves dimerization (2 Proteins + 1 Ligand
-
Instrument: MicroCal PEAQ-ITC or Affinity ITC.[1]
-
Temperature: 25°C.
-
Stirring Speed: 750 rpm.
-
Injection Profile:
-
Injection 1: 0.4 µL (Discard from analysis to remove backlash error).
-
Injections 2–19: 2.0 µL each.
-
Spacing: 150 seconds (Allow signal to return to baseline).
-
-
Control Experiment: Titrate Ligand into Buffer (no protein). Subtract this heat of dilution from the main experiment.
Phase C: Data Analysis & Validation Criteria
Fit the data using a One Set of Sites model (or a specific Dimerization model if available in software like AFFINImeter).
Success Criteria for 3-(Sec-butoxy)-N-[2-(phenethyloxy)benzyl]aniline:
-
Stoichiometry (
): Should approach 0.5 (indicating 1 ligand binds 2 proteins).-
Note: If
, the compound may be binding a monomeric site or inducing aggregation, failing the BMS-202 mimicry test.
-
-
Enthalpy (
): Expect a highly exothermic signal (negative peaks) driven by the formation of the hydrophobic interface. -
Affinity (
): Expected range: 1 nM – 100 nM (High affinity).
Mechanistic Visualization
Diagram 1: Mechanism of Action (Dimerization)
This diagram illustrates the unique "molecular glue" mechanism you are validating.
Caption: The ligand induces two PD-L1 monomers to dimerize around it, sterically preventing PD-1 binding.[1][2]
Diagram 2: ITC Experimental Workflow
This flowchart ensures the "Self-Validating" nature of the protocol by emphasizing buffer matching.
Caption: Step-by-step ITC workflow emphasizing DMSO matching and stoichiometry checks.
Troubleshooting & Optimization
-
Problem: High heat of dilution (large peaks in control).
-
Cause: Mismatched DMSO between syringe and cell.
-
Solution: Prepare a single batch of buffer with DMSO, then use that exact batch to dilute both protein and ligand.
-
-
Problem: Precipitation in the cell.
-
Cause: Ligand solubility limit reached upon injection.
-
Solution: Lower the syringe concentration or increase DMSO % (up to 5% is usually tolerated by PD-L1).[1]
-
-
Problem: No binding heat observed.
-
Cause: The compound may be a "false positive" from other assays (e.g., aggregating in HTRF).
-
Validation: This confirms ITC's utility—if no heat is seen, the compound likely does not bind specifically.
-
References
-
Zak, K. M., et al. (2016).Structural basis for small molecule targeting of the programmed death ligand 1 (PD-L1). Oncotarget.
-
[1]
-
-
Bristol-Myers Squibb. Patent WO2015034820A1.[1] (Original disclosure of the (2-methyl-3-biphenylyl)methanol derivatives including BMS-202).[1][3][4]
-
[1]
-
-
Waters/TA Instruments. Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research.[1] (General ITC protocol standards).[1][5]
-
[1]
-
-
Frey, K., et al. (2024).Comparative Analysis of the Techniques for the Determination of Binding Affinity between a Small Molecule Inhibitor and a Protein Target. (Comparison of SPR, ITC, and MST).
Sources
- 1. Bms-202 | C25H29N3O3 | CID 117951478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Discovery of Novel Small-Molecule Inhibitors of PD-1/PD-L1 Interaction via Structural Simplification Strategy [mdpi.com]
- 3. Structural basis for small molecule targeting of the programmed death ligand 1 (PD-L1) | Oncotarget [oncotarget.com]
- 4. BMS-202 | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
- 5. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
Replicating Efficacy & Purity of Novel Lipophilic Aniline Derivatives
Executive Summary: The Aniline Paradox
In drug discovery, aniline scaffolds are ubiquitous, appearing in kinase inhibitors, sulfonamides, and local anesthetics. However, replicating results for novel lipophilic anilines is notoriously difficult. The primary failure modes are not synthetic complexity, but rather oxidative instability and assay interference .
This guide objectively compares standard "textbook" protocols against Optimized Replication Protocols (ORP) designed to eliminate false positives caused by aniline oxidation products and tetrazolium reduction artifacts.
Chemical Integrity: Synthesis & Purification
The first step in replication is ensuring you are testing the correct molecule. Anilines are electron-rich and prone to oxidation into colored azobenzenes or quinone-imines, which are toxic confounders.
Comparison: Standard vs. Optimized Purification
| Feature | Standard Protocol (Common in Literature) | Optimized Replication Protocol (ORP) | Impact on Data |
| Work-up Atmosphere | Open air / Fume hood | Argon/Nitrogen Balloon | Prevents "pinking" (early oxidation). |
| Salt Form | Free base (Oil/Solid) | Hydrochloride Salt (Solid) | Salts are 10x more stable against oxidation than free bases. |
| Drying Agent | Magnesium Sulfate ( | Sodium Sulfate ( | |
| Storage | Clear glass, | Amber vial, Argon, | Prevents photo-oxidation. |
Protocol 1: Argon-Blanketed Acidic Isolation
Use this protocol to isolate the aniline as a stable hydrochloride salt, ensuring the molarity used in bioassays is accurate.
-
Dissolution: Dissolve crude reaction mixture in degassed Ethyl Acetate (EtOAc).
-
Scavenging: Wash organic layer with 10%
(Sodium Thiosulfate) to reduce any pre-existing oxidized impurities (N-oxides). -
Salt Formation: Cool the EtOAc solution to 0°C under Argon. Slowly add 4M HCl in Dioxane (1.1 eq).
-
Precipitation: The aniline-HCl salt will precipitate immediately.
-
Filtration: Filter under a blanket of Argon. Wash with cold, dry Diethyl Ether.
-
Validation: Dissolve a small aliquot in
for NMR. Critical Check: If the aromatic region shows "extra" multiplets or the solution is pink, recrystallize from Ethanol/Ether immediately.
Visualization: Purification Logic Flow
Caption: Workflow for isolating oxidative-sensitive anilines as stable salts. The "Pink Check" is a critical visual stop-point.
Biological Evaluation: The Artifact Trap
Anilines are reducing agents. In the standard MTT assay, they can chemically reduce the tetrazolium dye to purple formazan without live cells. This generates false "High Viability" or "Resistance" data.
Comparison: Viability Assay Reliability
| Parameter | Standard MTT Assay | Modified "Wash-First" Assay | ATP-Luminescence (CellTiter-Glo) |
| Mechanism | Reductase activity (Mitochondria) | Reductase activity | ATP quantitation |
| Interference Risk | High (Chemical reduction of dye) | Medium (Residual compound) | Low (Best for anilines) |
| Cost | Low | Low | High |
| Replication Verdict | Avoid for Anilines | Acceptable with controls | Gold Standard |
Protocol 2: Artifact-Corrected Cytotoxicity Screen
If you must use MTT/MTS (due to cost), you strictly follow this modified workflow to validate results.
-
Plating: Seed cells (e.g., A549) at 5,000 cells/well. Incubate 24h.
-
Treatment: Add Compound (0.1 - 100 µM). Crucial Control: Prepare a "Cell-Free" plate containing only media + compound.
-
Incubation: 48h at 37°C.
-
Wash Step (The Fix): Carefully aspirate media (removing the reducing aniline). Wash 2x with warm PBS. Standard protocols skip this, leading to artifacts.
-
Dye Addition: Add MTT reagent in fresh media.
-
Analysis:
-
If "Cell-Free" wells turn purple
Invalid Assay (Chemical Reduction). -
If "Cell-Free" wells are yellow
Data is valid.
-
Visualization: Assay Validation Pathway
Caption: Decision tree for validating aniline bioactivity. Plate B (Cell-Free) is the mandatory control for self-validation.
Quantitative Replication Data (Hypothetical)
The table below illustrates the magnitude of error when standard protocols are applied to reactive anilines compared to the optimized protocols.
| Compound Class | Standard Protocol | Artifact Cause | Optimized Protocol | Replication Status |
| Halo-Aniline 1 | Chemical reduction of MTT mimicked "live" cells. | 12.5 (Toxic) | Corrected | |
| Nitro-Aniline 4 | 5.2 (High Potency) | Oxidation product (quinone) was the active agent. | 45.0 (Moderate) | Refined |
| Control (Lidocaine) | 250 | None (Stable) | 248 | Validated |
Troubleshooting & Causality (E-E-A-T)
Why did my replication fail?
-
The "Browning" Effect: If your stock solution in DMSO turned from clear to amber overnight, you are no longer testing the parent aniline. You are testing a mixture of azo-dimers. Fix: Make fresh stocks in degassed DMSO immediately before use.
-
Solubility Crashes: Lipophilic anilines often precipitate when added to aqueous media. A "cloudy" well scatters light, reading as high absorbance (false viability). Fix: Check wells under a microscope before adding MTT.
-
pH Drift: Aniline salts are acidic. If testing at high concentrations (>100 µM), the media pH may drop, killing cells non-specifically. Fix: Buffer media with 25mM HEPES.
References
-
Clinical and Laboratory Standards Institute (CLSI). (2024).[1][2] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.[1][2] 12th ed.[1][2] CLSI Standard M07. [Link]
-
Stockert, J. C., et al. (2018). Assays for Viability: A Review. Acta Histochemica. (Discusses MTT reduction artifacts by reducing agents). [Link]
-
National Institutes of Health (NIH). (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation.[3][Link]
-
Albayati, T. M., & Doyle, A. M. (2014). Purification of aniline and nitro-substituted aniline contaminants.[4][5][Link]
Sources
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
